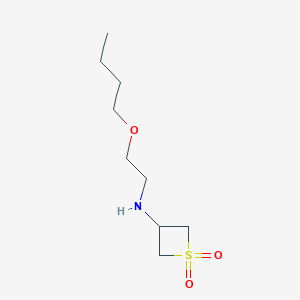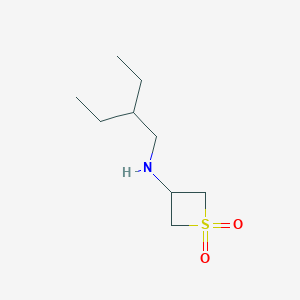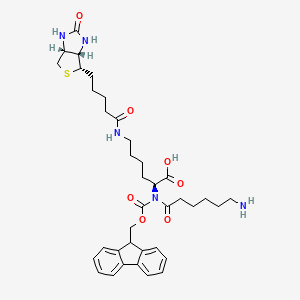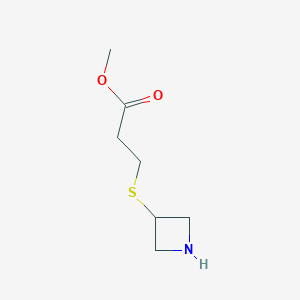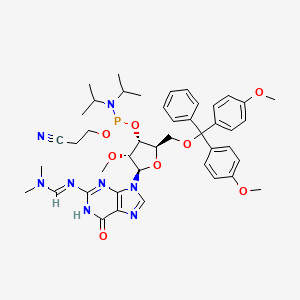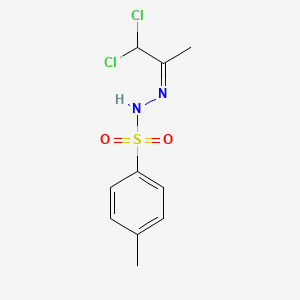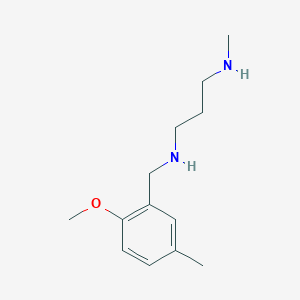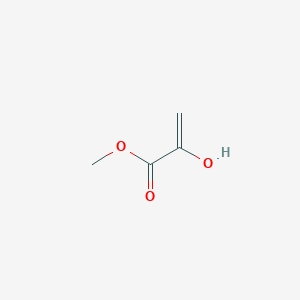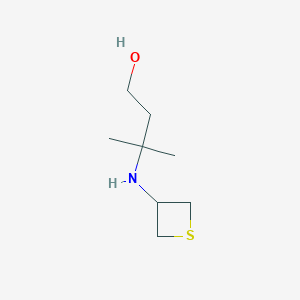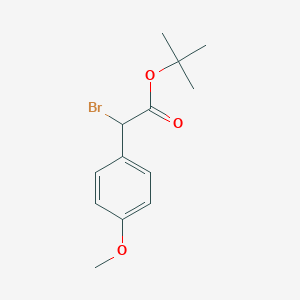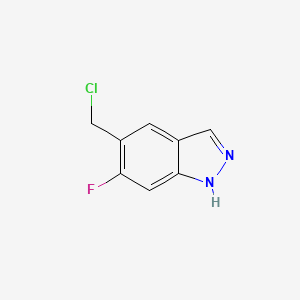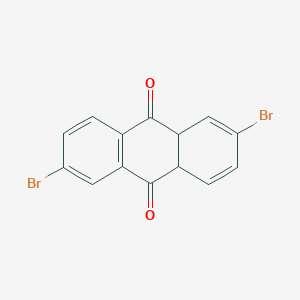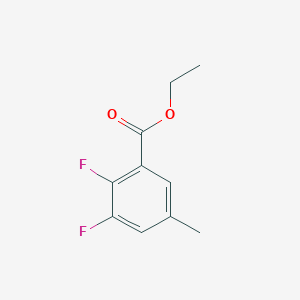
Ethyl 2,3-difluoro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-difluoro-5-methylbenzoate is an organic compound with the molecular formula C10H9F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methyl group The ester functional group is present at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-difluoro-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-difluoro-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluoro-5-methylbenzoic acid is reacted with an ethyl ester in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The esterification process can be optimized by using advanced catalysts and reaction conditions to achieve high purity and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,3-difluoro-5-methylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2,3-difluoro-5-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,3-difluoro-5-methylbenzoic acid.
Reduction: 2,3-difluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,3-difluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2,3-difluoro-5-methylbenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine atoms and ester functional group. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Ethyl 2,3-difluoro-5-methylbenzoate can be compared with other fluorinated benzoate esters, such as:
- Ethyl 2,4-difluorobenzoate
- Ethyl 3,5-difluorobenzoate
- Ethyl 2,3,4-trifluorobenzoate
Uniqueness
The unique substitution pattern of this compound, with fluorine atoms at positions 2 and 3 and a methyl group at position 5, imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-5-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |
InChI Key |
ALDMYMIBKBJISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


